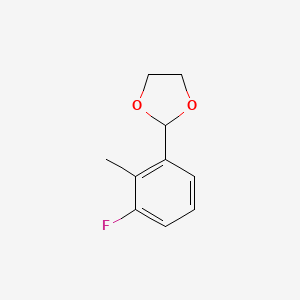

2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCJLRCQNQALAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways to 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed reaction of 3-Fluoro-2-methylbenzaldehyde (B115426) with ethylene (B1197577) glycol. This reaction is a classic example of acetal (B89532) formation, where the carbonyl group of the aldehyde is protected by forming a five-membered cyclic acetal.

Acetalization Reactions of 3-Fluoro-2-methylbenzaldehyde

The condensation of 3-Fluoro-2-methylbenzaldehyde with ethylene glycol is an equilibrium process that requires the removal of water to drive the reaction to completion. The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

A variety of acidic catalysts, including both Brønsted and Lewis acids, can be employed to facilitate the formation of the dioxolane ring. researchgate.net

Brønsted Acid Catalysis: Homogeneous Brønsted acids are commonly used due to their effectiveness and availability.

p-Toluenesulfonic acid (p-TSA): This is a widely used, effective, and relatively inexpensive catalyst for acetalization. researchgate.net It is typically used in catalytic amounts.

Sulfuric acid (H₂SO₄): A strong and effective catalyst, though its corrosive nature can sometimes lead to side reactions.

Heterogeneous Brønsted Acids: Solid acid catalysts like montmorillonite K10 clay offer advantages in terms of easier separation from the reaction mixture and potential for recycling.

Lewis Acid Catalysis: Lewis acids activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diol.

Zirconium tetrachloride (ZrCl₄): A highly efficient and chemoselective catalyst for acetalization under mild conditions. researchgate.net

Tin(II) chloride (SnCl₂): Can be used to catalyze the reaction of epoxides with ketones to form dioxolanes, representing an alternative approach. acs.org

Other Lewis Acids: A range of other Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have also been shown to be effective catalysts for acetal formation.

The choice of catalyst can influence reaction rates and yields, with stronger acids generally leading to faster reactions. However, very strong acids can also promote side reactions, necessitating careful selection and optimization.

| Catalyst | Catalyst Type | Typical Reaction Conditions for Aromatic Aldehydes | General Observations |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | Reflux in toluene (B28343) with a Dean-Stark trap | Widely used, efficient, and cost-effective. researchgate.net |

| Montmorillonite K10 | Heterogeneous Brønsted Acid | Reflux in toluene | Environmentally friendly, reusable, and provides good yields. |

| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Mild conditions | Highly efficient and chemoselective. researchgate.net |

| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid | Mild conditions | Effective in catalyzing the addition to aldehydes. |

The choice of solvent plays a crucial role in the efficiency of the acetalization reaction, primarily due to the need to remove the water byproduct.

Azeotropic Solvents: Toluene and benzene (B151609) are commonly used solvents as they form an azeotrope with water, which can be effectively removed using a Dean-Stark apparatus. This continuous removal of water shifts the equilibrium towards the product side, leading to higher yields. researchgate.net

Non-Azeotropic Solvents: Dichloromethane (B109758) and other chlorinated solvents can also be used, often in conjunction with a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed during the reaction.

"Green" Solvents: In an effort to develop more environmentally benign processes, alternative solvents are being explored. For instance, reactions can be run under solvent-free conditions, which can be highly efficient and minimize waste.

The polarity and boiling point of the solvent can also affect reaction rates. Solvents that can effectively dissolve the reactants and facilitate the separation of water are generally preferred.

To maximize the yield and purity of this compound, several reaction parameters can be optimized:

Stoichiometry of Reactants: While a 1:1 molar ratio of the aldehyde to ethylene glycol is theoretically required, a slight excess of the diol is often used to drive the reaction to completion.

Catalyst Loading: The amount of catalyst should be optimized to ensure a reasonable reaction rate without causing significant side reactions. Typically, catalytic amounts (e.g., 0.1-5 mol%) are sufficient.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate both the reaction rate and the azeotropic removal of water.

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Water Removal: Efficient removal of water is paramount for achieving high yields. The use of a Dean-Stark trap or a suitable dehydrating agent is essential.

The table below presents hypothetical optimized conditions for the synthesis of a substituted 2-aryl-1,3-dioxolane, which would be analogous to the synthesis of the target compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Aldehyde:Ethylene Glycol Ratio | 1 : 1.2 | A slight excess of the diol helps to drive the equilibrium towards the product. |

| Catalyst | p-Toluenesulfonic acid | Proven to be an efficient and cost-effective catalyst for this transformation. researchgate.net |

| Catalyst Loading | 1 mol% | Sufficient to achieve a good reaction rate without promoting significant side reactions. |

| Solvent | Toluene | Allows for efficient azeotropic removal of water using a Dean-Stark trap. researchgate.net |

| Temperature | Reflux (~111 °C) | Facilitates both the reaction kinetics and water removal. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC/GC. |

Alternative Synthetic Routes to the 1,3-Dioxolane (B20135) Core

While direct acetalization is the most common route, other methods can be employed to synthesize the 1,3-dioxolane ring system, although they are generally less direct for the target compound.

The 1,3-dioxolane moiety is a structural component of certain polymers. The cationic ring-opening polymerization of 1,3-dioxolane itself is a known process. In principle, derivatives of 1,3-dioxolane can be synthesized through reactions involving precursors that could otherwise be used for ring-opening polymerization. However, this is not a common or practical method for the direct synthesis of a specific, small molecule like this compound.

Another less direct but plausible alternative involves the reaction of an epoxide with a carbonyl compound. For instance, a suitably substituted styrene (B11656) oxide could, in principle, react with a formaldehyde (B43269) equivalent in the presence of a Lewis acid catalyst to form a 2-substituted-1,3-dioxolane. This approach, however, is more complex than the direct acetalization of the corresponding aldehyde.

Functionalization of Pre-formed 1,3-Dioxolanes with Aryl Moieties

While the direct condensation of an aldehyde and a diol is the most common route, methods exist for attaching an aryl group to a pre-formed 1,3-dioxolane ring. These methods are valuable for creating specific structures and can be tolerant of various functional groups. One such approach involves the use of an electrophilic formylating reagent derived from a dioxolane. organic-chemistry.org

A notable example is the reaction of a benzotriazole reagent, formed from 2-ethoxydioxolane and benzotriazole, with organometallic reagents like Grignard or organozinc compounds. organic-chemistry.org In the context of synthesizing this compound, this would involve the preparation of a Grignard reagent from 1-bromo-3-fluoro-2-methylbenzene. This organometallic species would then react with the electrophilic dioxolane-benzotriazole adduct to form the target molecule. This procedure is recognized for its mild and efficient nature, making it suitable for complex, multi-step syntheses. organic-chemistry.org

Another strategy involves the thiol-promoted, metal-free addition of the 1,3-dioxolane ring to imines through a radical chain process, yielding protected α-amino aldehydes. organic-chemistry.org While not a direct arylation, this demonstrates the reactivity of the C2 position of the dioxolane ring and its potential for functionalization.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally friendly methods for synthesizing dioxolanes. These innovations include the use of alternative energy sources, biocatalysis, and adherence to green chemistry principles.

Microwave-Assisted Acetalization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org In the synthesis of 2-aryl-1,3-dioxolanes, microwave irradiation offers significant advantages over conventional heating methods, such as drastically reduced reaction times and often improved yields. semanticscholar.orgresearchgate.net

The synthesis of 2-substituted-1,3-dioxolane derivatives has been successfully achieved by exposing an aldehyde or ketone to microwave radiation in the presence of a diol and a catalyst, such as anhydrous copper sulfate. semanticscholar.org This technique has also been applied to the deprotection (hydrolysis) of 1,3-dioxolane ketals, where microwave energy combined with a p-sulfonic acid-calix[n]arene catalyst in water led to excellent conversion rates in minutes. scielo.br This rapid and efficient energy transfer allows for high-speed synthesis and optimization. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | semanticscholar.orgscielo.br |

| Energy Source | External heat (oil bath, heating mantle) | Microwave energy | semanticscholar.org |

| Efficiency | Generally lower | Often higher yields and purity | researchgate.net |

| Conditions | Often requires Dean-Stark trap for water removal | Can be performed in open or closed vessels | organic-chemistry.orgresearchgate.net |

Chemo-Enzymatic Synthesis of Related Dioxolanes

The integration of biocatalysis with chemical synthesis provides a powerful route to complex and chiral molecules under mild conditions. nih.govrwth-aachen.de Chemo-enzymatic cascades have been developed for the production of dioxolanes, showcasing the synergy between biological and chemical catalysts.

A representative process involves a two-step enzymatic cascade starting from aliphatic aldehydes to produce chiral diols. rwth-aachen.de These biologically produced diols then serve as substrates for a chemical conversion into dioxolanes, facilitated by a chemocatalyst such as a ruthenium complex. nih.govrwth-aachen.de This hybrid approach allows for the creation of highly stereoselective products. nih.gov A key advantage of some developed systems is the ability to run both the enzymatic and chemical reactions in the same organic solvent, which eliminates the need for complex solvent changes and intermediate processing steps. rwth-aachen.de This methodology provides a pathway to chiral dioxolanes, which are valuable in pharmaceutical and materials science. nih.gov

Green Chemistry Principles in Dioxolane Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgresearchgate.net These principles are increasingly being applied to the synthesis of dioxolanes, focusing on catalyst reusability and the reduction of solvent waste. ajrconline.org

A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. iitm.ac.in For dioxolane synthesis, this has led to the development of recyclable solid acid catalysts. Mesoporous materials like ZnAlMCM-41 have been employed as highly active and reusable catalysts for the Prins cyclization to form 1,3-dioxanes, which are structurally related to 1,3-dioxolanes. rsc.org Such heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.org The recycling of catalysts is a key strategy for developing more sustainable chemical processes. mdpi.com

| Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|

| Solid Acid (e.g., ZnAlMCM-41) | Prins Cyclization (Dioxane Synthesis) | Heterogeneous, recyclable, high selectivity | rsc.org |

| Protic Ionic Liquid | Acetal/Ketal Deprotection | Recyclable, functions in aqueous media | researchgate.net |

| Montmorillonite K10 | Acetalization | Inexpensive, solid catalyst | nih.gov |

Conducting reactions without the use of volatile organic solvents is a primary goal of green chemistry, as it minimizes environmental impact and simplifies product purification. mdpi.com Solvent-free, or neat, reaction conditions have been successfully applied to various organic transformations, including those relevant to dioxolane synthesis. researchgate.netmdpi.com

Microwave-assisted Knoevenagel condensations, a common method for C-C bond formation, have been performed under solvent-free conditions to produce precursors for complex molecules. researchgate.net More broadly, the direct reaction between reactants in the absence of a solvent can accelerate reaction rates and avoid side reactions. mdpi.com For the synthesis of this compound, a solvent-free approach would involve heating a mixture of 3-fluoro-2-methylbenzaldehyde, ethylene glycol, and a solid, recyclable acid catalyst, thereby adhering to multiple green chemistry principles.

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis of this compound, which typically involves the acid-catalyzed reaction of 3-fluoro-2-methylbenzaldehyde with ethylene glycol, the crude product requires purification. Standard work-up procedures, such as washing the organic layer with aqueous solutions to remove the acid catalyst and water-soluble impurities, precede the final purification steps.

Column chromatography is a cornerstone technique for the purification of organic compounds in a laboratory setting. For aryl-1,3-dioxolanes, silica gel is the most commonly used stationary phase due to its efficacy in separating compounds with moderate polarity.

Flash chromatography, a rapid form of column chromatography that utilizes pressure to accelerate solvent flow, is particularly well-suited for the purification of compounds like this compound. nih.gov The selection of an appropriate eluent system is crucial for achieving good separation. This is often determined by preliminary analysis using thin-layer chromatography (TLC). A common strategy involves starting with a non-polar solvent and gradually increasing the polarity. For compounds of this nature, a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The optimal ratio is adjusted to achieve a retention factor (Rf) that allows for efficient separation from impurities.

For fluorinated aromatic compounds, the choice of the stationary phase can also be critical. While silica gel is standard, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity, especially for separating halogenated aromatic compounds. chromatographyonline.com

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60-200 mesh) |

| Eluent System | The mobile phase used to carry the compound through the column. | Hexane/Ethyl Acetate mixtures |

| Gradient | The change in solvent polarity during elution. | Isocratic (constant solvent composition) or Gradient (increasing polarity) |

| Detection | Method for monitoring the separation. | Thin-Layer Chromatography (TLC), UV visualization |

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. For a compound like this compound, which is likely to be a solid at room temperature, identifying a suitable solvent is the first step.

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvent systems for aromatic compounds include mixtures of a non-polar solvent (like hexane or heptane) with a slightly more polar solvent (such as ethyl acetate, acetone (B3395972), or diethyl ether). rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

| Solvent System | Typical Compound Class | Notes |

|---|---|---|

| Hexane / Ethyl Acetate | Moderately polar aromatic compounds | Good for inducing crystallization of compounds soluble in ethyl acetate but less so in hexane. |

| Hexane / Acetone | Aromatic ketones and related compounds | Acetone's higher polarity can be advantageous for more polar impurities. |

| Hexane / Diethyl Ether | Less polar aromatic compounds | Effective for compounds that are highly soluble in ether. |

| Toluene | Aromatic compounds | Can be effective for compounds that crystallize well from aromatic solvents. |

Distillation is the primary method for purifying liquid compounds based on differences in their boiling points. Given that fluorination can lower the boiling point of a compound compared to its non-fluorinated analog, vacuum distillation is often the preferred method for high-boiling point aromatic compounds to prevent thermal decomposition. rochester.edu For this compound, if it is a liquid or a low-melting solid, vacuum distillation could be an effective final purification step. The process involves heating the liquid under reduced pressure, which lowers its boiling point, allowing for vaporization and subsequent condensation into a separate, purer fraction. The efficiency of the separation depends on the difference in boiling points between the desired compound and any volatile impurities.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for unambiguous structural confirmation.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the dioxolane ring protons, the single proton on the acetal (B89532) carbon (methine), and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy, often recorded with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. sigmaaldrich.com For this molecule, distinct signals would be expected for each carbon in the phenyl ring, the methyl group, the two equivalent carbons of the dioxolane ring, and the acetal carbon. The presence of fluorine would cause splitting of the signals for the nearby carbon atoms (C-F coupling), which can be a key indicator for confirming the structure. nih.gov

Expected NMR Data (Based on general principles and data from analogous structures):

¹H NMR: Signals would appear for the methyl group (around 2.0-2.5 ppm), the dioxolane protons (around 3.9-4.2 ppm), the methine proton (around 5.8-6.2 ppm), and the aromatic protons (in the 6.8-7.5 ppm range).

¹³C NMR: Aromatic carbons would resonate between 110-165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant. The dioxolane carbons would appear around 65 ppm, the acetal carbon around 100-105 ppm, and the methyl carbon at approximately 15-20 ppm.

¹⁹F NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. nist.gov This technique is highly sensitive and provides specific information about the chemical environment of the fluorine nucleus. lookchem.com For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and nearby protons (³J(H,F) and ⁴J(H,F)) would be observable in the high-resolution ¹H spectrum, and C-F coupling would be evident in the ¹³C spectrum, providing definitive evidence for the fluorine's position on the phenyl ring. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Ambiguity Resolution

To resolve any ambiguities and definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. commonorganicchemistry.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com It would be used to establish the connectivity between protons within the aromatic ring and to confirm the relationships between protons in the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It is invaluable for assigning the carbon signals for all protonated carbons, such as those in the phenyl ring, the methyl group, and the dioxolane ring.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₀H₁₁FO₂. HRMS would be used to confirm this formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Interactive Data Table: HRMS Data

| Property | Theoretical Value for [C₁₀H₁₁FO₂]⁺ |

| Exact Mass | 182.0743 |

| Molecular Weight | 182.19 |

Note: The table reflects calculated values. Experimental verification is required.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the dioxolane ring or parts of it.

Cleavage at the bond connecting the phenyl ring and the dioxolane ring.

The formation of a stable tropylium-like ion or other resonance-stabilized fragments.

The most abundant fragment is often the most stable carbocation that can be formed. The fragmentation pattern would be compared against known patterns for similar structures, such as other substituted phenyl-dioxolanes, to add further confidence to the structural assignment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, a complex interplay of vibrations arising from the substituted phenyl ring and the dioxolane moiety is expected.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are predicted to exhibit a series of characteristic bands that can be assigned to specific vibrational modes of its constituent functional groups. The analysis of these bands allows for a detailed functional group identification.

The dioxolane ring is expected to show characteristic C-O-C stretching vibrations. Typically, acetals display strong C-O stretching bands in the region of 1200-1000 cm⁻¹. For the 1,3-dioxolane (B20135) ring, symmetric and asymmetric stretching modes of the C-O-C-O-C framework will be prominent. The CH₂ rocking and twisting modes of the dioxolane ring are also anticipated in the fingerprint region.

The substituted phenyl ring will contribute a number of distinct vibrational modes. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region. Aromatic C=C stretching vibrations typically result in a group of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

The substituents on the phenyl ring, namely the fluorine and methyl groups, will also give rise to characteristic vibrations. The C-F stretching vibration is expected to produce a strong band in the 1350-1150 cm⁻¹ region. The methyl group (CH₃) will have symmetric and asymmetric stretching vibrations near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A detailed, albeit predictive, assignment of the principal vibrational modes is presented in the following table:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Phenyl Ring |

| 2990-2880 | Aliphatic C-H Stretch | Dioxolane & Methyl |

| 1610-1580 | C=C Stretch | Phenyl Ring |

| 1480-1440 | C=C Stretch | Phenyl Ring |

| ~1450 | CH₃ Asymmetric Bend | Methyl Group |

| ~1380 | CH₃ Symmetric Bend | Methyl Group |

| 1350-1150 | C-F Stretch | Fluoro Substituent |

| 1200-1000 | C-O-C Stretch | Dioxolane Ring |

| Below 1000 | Out-of-plane C-H Bending, Ring Deformations | Phenyl & Dioxolane |

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the single bond connecting the phenyl ring and the dioxolane ring allows for different spatial arrangements or conformations. These conformers, which may have distinct energies, can often be identified and quantified using vibrational spectroscopy. The relative intensities of certain IR or Raman bands that are sensitive to conformational changes can vary with temperature or the solvent environment.

For this compound, the orientation of the 3-fluoro-2-methylphenyl group relative to the dioxolane ring will likely give rise to at least two stable conformers. These conformers would be expected to have slightly different vibrational frequencies for the modes involving the connecting C-C bond and adjacent functional groups. A detailed temperature-dependent spectroscopic study would be necessary to experimentally determine the energy difference between these conformers and their relative populations at equilibrium.

X-ray Crystallography for Solid-State Structure Determination

While vibrational spectroscopy provides information about functional groups and conformation in various states, single-crystal X-ray diffraction offers the most definitive picture of the molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction experiment on this compound would yield precise information on bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and provide the exact geometry of the molecule in the crystalline form.

The analysis would reveal the precise conformation of the dioxolane ring, which typically adopts an "envelope" or "twisted" conformation to minimize steric strain. Furthermore, the dihedral angle between the plane of the phenyl ring and the dioxolane ring would be accurately determined, providing insight into the preferred solid-state conformation.

A hypothetical table of key crystallographic parameters that would be obtained from such an analysis is presented below. Please note that these are representative values and not experimental data.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~12-15 |

| β (°) | ~95-105 |

| Volume (ų) | ~1400-1600 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.3-1.4 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

Conformational Preferences in the Crystalline State

In the solid state, the molecule will adopt a single conformation that allows for the most efficient crystal packing. This conformation is not necessarily the lowest energy conformer in the gas phase or in solution, as intermolecular forces can influence the conformational preference. X-ray diffraction analysis would unequivocally establish this solid-state conformation. It is anticipated that steric hindrance between the methyl group at the 2-position of the phenyl ring and the dioxolane ring will be a major factor in determining the rotational position of the phenyl group. The specific conformation adopted will be a balance between minimizing intramolecular steric clashes and maximizing favorable intermolecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of "2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane". These methods allow for the prediction of various molecular properties that govern its stability and reactivity.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich 3-fluoro-2-methylphenyl ring, which acts as the principal electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be distributed over the aromatic system and the C-O bonds of the dioxolane ring.

Computational studies on analogous compounds, such as 2-chloro-6-fluorotoluene (B1346809), have shown HOMO-LUMO gaps calculated using DFT (B3LYP) methods. nih.gov For instance, the HOMO-LUMO gap for 2-chloro-6-fluorotoluene has been reported, and similar values would be expected for "this compound". The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring will modulate the energies of these frontier orbitals.

Illustrative Data for Structurally Similar Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-chloro-6-fluorotoluene | -9.52 | -1.83 | 7.69 |

This table presents representative data from computational studies on similar molecules to illustrate the expected range of values for this compound. The actual values for the target compound may vary.

Atomic charge distributions and electrostatic potential (ESP) maps offer a visual representation of the charge distribution within a molecule and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

In "this compound," the oxygen atoms of the dioxolane ring and the fluorine atom on the phenyl ring are expected to be regions of high electron density, thus appearing as red or yellow on an ESP map. These sites are prone to attack by electrophiles. The hydrogen atoms and the carbon atom of the dioxolane ring attached to the phenyl group are likely to be electron-deficient, rendering them susceptible to nucleophilic attack.

Computational analyses of related molecules, such as o-fluorotoluene, have been used to generate electrostatic potential maps that highlight these features. nih.gov The interplay of the inductive effect of the fluorine atom and the hyperconjugation effect of the methyl group will create a nuanced electronic landscape on the aromatic ring.

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. The shapes and energies of these orbitals in "this compound" can predict its reactivity.

The HOMO, being centered on the substituted phenyl ring, suggests that the molecule will act as a nucleophile in reactions with suitable electrophiles, with the reaction likely occurring at the aromatic ring. The LUMO's distribution indicates that the molecule can accept electrons, particularly at the dioxolane ring, making it susceptible to attack by strong nucleophiles under certain conditions. FMO analysis helps in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis

The spatial arrangement of atoms in "this compound" is not static. The molecule exists as an equilibrium of different conformers, each with a distinct energy level. Conformational analysis is crucial for understanding its physical properties and how it interacts with other molecules.

The five-membered 1,3-dioxolane (B20135) ring is not planar; it adopts puckered conformations to minimize torsional strain. The two primary conformations are the "envelope" and "twist" (or "half-chair") forms. A potential energy surface (PES) scan, performed through computational methods, can map the energy changes as the ring puckers and twists, identifying the most stable conformers and the energy barriers between them.

For "this compound," the bulky substituted phenyl group at the C2 position will significantly influence the conformational equilibrium of the dioxolane ring. DFT calculations on similar 2-phenyl-1,3-dioxolane (B1584986) systems have been used to investigate these conformational preferences. nih.gov The PES would reveal the lowest energy pathways for interconversion between different envelope and twist forms.

Rotation around the single bond connecting the 3-fluoro-2-methylphenyl group and the 1,3-dioxolane ring is also a key conformational feature. This rotation is not free and is hindered by torsional energy barriers. These barriers arise from steric interactions between the ortho-methyl group and the hydrogen atoms on the dioxolane ring.

Computational studies on the torsional barriers of substituted biphenyls and other sterically hindered systems provide a framework for understanding the rotational energetics of "this compound". nih.gov The height of the rotational barrier will determine the rate of interconversion between different rotational isomers (rotamers) at a given temperature. The most stable conformer will be the one that minimizes steric clash between the bulky substituents. It is expected that the preferred conformation will involve the phenyl ring being non-coplanar with the dioxolane ring to alleviate these steric repulsions.

Illustrative Torsional Energy Barrier Data for Related Systems

| Rotational Bond | System Type | Calculated Barrier (kcal/mol) |

|---|---|---|

| Aryl-Aryl | Substituted Biphenyls | 6.0 - 45.0 |

This table presents a range of torsional energy barriers from related molecular systems to provide context for the expected rotational energetics in this compound. The specific values for the target molecule will depend on the precise steric and electronic interactions.

Influence of Fluoro and Methyl Substituents on Dioxolane Ring Puckering

The five-membered 1,3-dioxolane ring is not planar and adopts puckered conformations to minimize torsional strain. The two most common conformations are the envelope (C_s symmetry), where one atom is out of the plane of the other four, and the twist (C_2 symmetry), where two atoms are on opposite sides of the plane formed by the other three. The presence of substituents on the C2 carbon, in this case, the 3-fluoro-2-methylphenyl group, significantly influences the conformational equilibrium of the dioxolane ring.

The fluoro and methyl groups on the phenyl ring exert both steric and electronic effects that propagate to the dioxolane moiety.

Steric Effects : The methyl group at the ortho position of the phenyl ring introduces steric bulk. This steric hindrance can favor conformations that orient the large phenyl group in a pseudo-equatorial position relative to the dioxolane ring, thereby minimizing non-bonded interactions.

Electronic Effects : The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the bond lengths and angles within the phenyl ring and, to a lesser extent, the electronic environment of the acetal (B89532) carbon (C2).

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule and determine the relative energies of different puckered conformations. For this compound, it is predicted that the twist conformation would be slightly more stable than the envelope, which is common for many 2-substituted 1,3-dioxolanes. The specific dihedral angles of the ring are fine-tuned by the electronic and steric demands of the substituted phenyl group.

Reaction Mechanism Modeling

Transition State Characterization for Key Synthetic Steps

The primary synthesis of this compound involves the acid-catalyzed acetalization of 3-fluoro-2-methylbenzaldehyde (B115426) with ethylene (B1197577) glycol. organic-chemistry.org Computational modeling is a powerful tool for characterizing the transition states of this multi-step reaction.

The generally accepted mechanism involves two key stages:

Hemiacetal Formation : The reaction initiates with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, enhancing its electrophilicity. Ethylene glycol then performs a nucleophilic attack on the carbonyl carbon. The transition state for this step (TS1) involves the partial formation of the C-O bond from the glycol and the breaking of the carbonyl π-bond.

Ring Closure : The formed hemiacetal is then protonated at its hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. mdpi.com The final, and often rate-determining, step is the intramolecular nucleophilic attack by the terminal hydroxyl group of the ethylene glycol moiety onto the carbocation. The transition state for this ring-closing step (TS2) is characterized by a cyclic arrangement where the terminal oxygen approaches the electrophilic carbon, leading to the formation of the five-membered dioxolane ring. researchgate.net

Computational characterization of these transition states involves locating the first-order saddle points on the potential energy surface. The vibrational frequency analysis must yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the O-C bond formation).

Energetics and Kinetics of Hydrolysis and Other Transformations

The hydrolysis of this compound is the reverse of its formation and is also acid-catalyzed. This equilibrium is governed by Le Châtelier's principle; the reaction can be driven towards the dioxolane by removing water or towards the aldehyde and diol by adding excess water. organic-chemistry.org

Catalyst-Substrate Interactions in Modeled Systems

In the acid-catalyzed synthesis of this compound, the catalyst (e.g., H₃O⁺, a Lewis acid like BF₃, or a solid acid catalyst) plays a critical role. researchgate.netorganic-chemistry.org Computational models can elucidate the specific interactions between the catalyst and the substrates.

In a Brønsted acid-catalyzed system, the model would show the proton transfer from the acid to the carbonyl oxygen of 3-fluoro-2-methylbenzaldehyde. The calculations would detail the geometry of the hydrogen bond in the pre-reaction complex and the elongation of the O-H bond of the catalyst in the transition state.

For a Lewis acid catalyst, the model would demonstrate the coordination of the Lewis acid (e.g., the boron atom of BF₃) to the lone pair of the carbonyl oxygen. This interaction polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by ethylene glycol. The calculated binding energy between the catalyst and the aldehyde provides a measure of the catalyst's effectiveness. These models can also help in designing more efficient catalysts by tuning their electronic and steric properties. nih.govd-nb.info

Spectroscopic Property Predictions

Ab Initio Calculation of NMR Chemical Shifts

Ab initio and DFT methods have become reliable tools for predicting the NMR spectra of organic molecules, which can be invaluable for structure verification. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). rug.nl

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be highly characteristic.

¹H NMR : The proton on the acetal carbon (C2) is expected to show a singlet at a characteristic downfield position. The four protons of the ethylene glycol moiety would likely appear as a multiplet or two distinct multiplets due to their diastereotopic nature. The aromatic protons and the methyl protons would appear in their respective typical regions, with their exact shifts influenced by the fluorine substituent.

¹³C NMR : The acetal carbon (C2) would have a distinct chemical shift, typically in the 95-105 ppm range. The carbons of the dioxolane ring would appear around 65 ppm. The aromatic carbons would show a complex pattern, with the carbon directly bonded to fluorine (C3') exhibiting a large C-F coupling constant.

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model. nih.gov

Below is a table of predicted NMR chemical shifts based on computational models and data from analogous structures.

| Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H (acetal) | 5.8 - 6.0 | - |

| C4-H, C5-H (dioxolane) | 3.9 - 4.2 | - |

| C2'-CH3 | 2.2 - 2.4 | 14 - 16 |

| Aromatic-H | 6.9 - 7.4 | - |

| C2 (acetal) | - | 100 - 104 |

| C4, C5 (dioxolane) | - | 64 - 66 |

| C1' (ipso) | - | 135 - 138 |

| C2' (C-CH3) | - | 125 - 128 (d, JCF ≈ 3-5 Hz) |

| C3' (C-F) | - | 160 - 163 (d, JCF ≈ 240-250 Hz) |

| C4' | - | 115 - 118 (d, JCF ≈ 20-22 Hz) |

| C5' | - | 128 - 131 |

| C6' | - | 123 - 126 (d, JCF ≈ 3-5 Hz) |

Theoretical IR and Raman Spectra for Experimental Validation

In the study of novel or complex molecules like this compound, the characterization of its vibrational modes is fundamental. While experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, the precise assignment of vibrational bands to specific atomic motions can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict these vibrational spectra from first principles.

By creating a model of the molecule's three-dimensional structure, DFT calculations can determine its electronic ground state and compute the harmonic vibrational frequencies. These calculated frequencies, along with their corresponding intensities for IR and Raman activity, can be directly compared with experimental spectra. This comparison is crucial for the unambiguous assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, C-F stretching, phenyl ring deformations, and the characteristic vibrations of the dioxolane ring.

The accuracy of these theoretical predictions is highly dependent on the choice of the functional and basis set used in the calculation. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules. The theoretical results not only help in validating the experimental data but also provide insights into the molecule's structural and electronic properties that are not directly accessible through experiment alone.

Table 1: Hypothetical Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity |

| Aromatic C-H Stretch | 3100 - 3000 | Low |

| Methyl C-H Stretch | 2980 - 2900 | Medium |

| Dioxolane C-H Stretch | 2950 - 2850 | Medium |

| C=C Aromatic Stretch | 1620 - 1580 | High |

| Phenyl Ring Deformation | 1500 - 1400 | Medium-High |

| CH₂ Scissoring (Dioxolane) | 1470 | Medium |

| C-F Stretch | 1280 | High |

| C-O-C Asymmetric Stretch | 1150 | High |

| C-O-C Symmetric Stretch | 1050 | Low |

Note: This table contains representative, hypothetical data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can reveal how the molecule behaves in different solvents and how it interacts with other molecules in solution.

Solvent Effects on Conformation and Dynamics

The conformation of a flexible molecule like this compound, particularly the orientation of the phenyl ring relative to the dioxolane ring, can be significantly influenced by the surrounding solvent. MD simulations can model this by placing the molecule in a box of explicit solvent molecules (e.g., water, chloroform, dimethyl sulfoxide) and simulating their collective motion over time.

Intermolecular Interactions in Solution

MD simulations are also invaluable for studying the non-covalent interactions between this compound and solvent molecules. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility and its behavior in a condensed phase.

The fluorine and oxygen atoms in the molecule are potential hydrogen bond acceptors, and the nature of these interactions with protic solvents can be explored in detail. The simulation can provide information on the strength and lifetime of these hydrogen bonds. Furthermore, the analysis of radial distribution functions from the simulation data can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, offering a detailed picture of the solvation shell structure.

Table 2: Illustrative Intermolecular Interaction Parameters from a Hypothetical MD Simulation

| Solvent | Interaction Type | Key Atom Pair | Average Distance (Å) | Coordination Number |

| Water | Hydrogen Bond | O(dioxolane)...H(water) | 2.8 | 2.1 |

| Water | Hydrogen Bond | F...H(water) | 3.1 | 1.5 |

| Chloroform | van der Waals | Phenyl Ring...Cl(chloroform) | 4.5 | 3.2 |

| DMSO | Dipole-Dipole | C-F...S=O(DMSO) | 3.5 | 2.8 |

Note: This table contains representative, hypothetical data.

Chemical Reactivity and Transformation Studies

Hydrolysis and Dioxolane Ring-Opening Reactions

The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the pH of the medium. While generally stable to basic and nucleophilic conditions, it readily undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde and ethylene (B1197577) glycol. organic-chemistry.org

Kinetic Studies of Acid-Catalyzed Hydrolysis

Electron-donating groups on the phenyl ring can stabilize the positive charge of the oxocarbenium ion through resonance and inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower rate of hydrolysis.

In the case of 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane, the substituents are a fluorine atom at the meta-position and a methyl group at the ortho-position relative to the point of attachment to the dioxolane ring. The methyl group is an electron-donating group (σ_para = -0.17) and would be expected to increase the rate of hydrolysis. The fluorine atom, being highly electronegative, is an electron-withdrawing group through the inductive effect (σ_meta = +0.34), which would decrease the rate of hydrolysis. The net effect on the hydrolysis rate will be a combination of these opposing electronic influences, along with potential steric effects from the ortho-methyl group.

A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), is a useful tool for quantifying these electronic effects. For the acid-catalyzed hydrolysis of substituted benzaldehyde (B42025) ethylene acetals, a negative ρ (rho) value is expected, indicating that the reaction is favored by electron-donating substituents that stabilize the developing positive charge in the transition state.

To illustrate the effect of substituents on a similar system, the following table presents relative hydrolysis rates for a series of 2-(substituted phenyl)-1,3-dioxanes.

| Substituent (X) in 2-(X-phenyl)-1,3-dioxane | Relative Rate (k_rel) | Hammett Constant (σ) |

|---|---|---|

| p-OCH3 | 680 | -0.27 |

| p-CH3 | 18 | -0.17 |

| H | 1 | 0.00 |

| p-Cl | 0.4 | +0.23 |

| m-NO2 | 0.03 | +0.71 |

This table is for illustrative purposes with data from a related series of compounds.

Mechanisms of Ring Scission

The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes generally proceeds through an A-1 or A-2 type mechanism. In the A-1 mechanism, the reaction is initiated by a rapid, reversible protonation of one of the dioxolane oxygen atoms. This is followed by a slow, rate-determining unimolecular cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the corresponding aldehyde and regenerates the acid catalyst.

For this compound, the mechanism would involve the formation of the 3-fluoro-2-methylphenyloxocarbenium ion. The stability of this cation is influenced by the electronic effects of the fluoro and methyl substituents.

Selective Deprotection Strategies

The selective removal of the dioxolane protecting group in the presence of other acid-sensitive functionalities is a common challenge in multi-step organic synthesis. While classical hydrolysis involves strong aqueous acids, milder and more selective methods have been developed.

Lewis acids are frequently employed for the deprotection of acetals. Reagents such as cerium(III) triflate in wet nitromethane, indium(III) trifluoromethanesulfonate, and zirconium tetrachloride have been shown to efficiently cleave dioxolanes under mild conditions, often with high chemoselectivity. wikipedia.org For instance, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) has been used for the rapid deprotection of 2-phenyl-1,3-dioxolane (B1584986) in water at room temperature. wikipedia.org

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the other functional groups present in the molecule. For a molecule containing this compound alongside other protecting groups, a careful selection of a mild Lewis acid or specific enzymatic hydrolysis could achieve selective deprotection of the dioxolane.

Reactions at the 2-Position of the Dioxolane Ring

The hydrogen atom at the C2 position of the dioxolane ring is activated by the two adjacent oxygen atoms, making it susceptible to removal as a proton or a radical.

Carbanion Chemistry and Nucleophilic Additions/Substitutions

The C2-hydrogen of 2-aryl-1,3-dioxolanes can be abstracted by strong bases, such as organolithium reagents, to form a 2-lithio-1,3-dioxolane derivative. This carbanion is a nucleophile and can, in principle, react with various electrophiles in nucleophilic addition or substitution reactions.

However, the stability of these 2-lithio-1,3-dioxolanes is a critical factor. In many cases, especially with simple 2-aryl derivatives, the generated anion can be unstable and undergo fragmentation through the elimination of an alkene (ethene) to yield the corresponding benzoate (B1203000) ester.

Despite this competing fragmentation, there are examples of successful reactions of 2-lithio-1,3-dithianes (sulfur analogues of dioxolanes) with electrophiles such as aldehydes, ketones, and alkyl halides. cardiff.ac.ukresearchgate.net For 2-lithio-1,3-dioxolanes, reactions with electrophiles are also possible, particularly when the anion is stabilized or when the reaction is carried out at low temperatures. For instance, the reaction of 2-lithio-1,3-dioxolane derivatives with carbonyl compounds can lead to the formation of the corresponding alcohol adducts. thieme-connect.de

For this compound, treatment with a strong base like n-butyllithium could potentially generate the corresponding 2-lithio derivative. Subsequent reaction with an electrophile, for example, an alkyl halide or a ketone, could lead to the formation of a new carbon-carbon bond at the C2 position.

| Electrophile | Potential Product | Reaction Type |

|---|---|---|

| R-X (Alkyl halide) | 2-Alkyl-2-(3-fluoro-2-methylphenyl)-1,3-dioxolane | Nucleophilic Substitution |

| R'COR'' (Ketone/Aldehyde) | (2-(3-Fluoro-2-methylphenyl)-1,3-dioxolan-2-yl)(R')C(OH)(R'') | Nucleophilic Addition |

| CO₂ (Carbon dioxide) | This compound-2-carboxylic acid | Carboxylation |

Radical Reactions at the Dioxolane Acetal (B89532) Carbon

The C-H bond at the 2-position of the dioxolane ring can also undergo homolytic cleavage to form a dioxolanyl radical. This radical is stabilized by the two adjacent oxygen atoms (a captodative effect). The generation of such radicals can be initiated by photochemical methods or by using radical initiators.

Once formed, the 2-dioxolanyl radical can participate in various radical reactions. For example, it can add to carbon-carbon or carbon-nitrogen double bonds. There are reports of the visible-light-promoted addition of 1,3-dioxolane to electron-deficient alkenes. jk-sci.com

Another potential radical reaction is free-radical halogenation. wikipedia.orgyoutube.comyoutube.com In the presence of a suitable halogen source (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN or UV light), the hydrogen at the C2 position of this compound could be replaced by a halogen atom.

Furthermore, if a carboxylic acid functionality were to be introduced at the C2 position, a Barton decarboxylation could be envisioned. wikipedia.orgjk-sci.comorgsyn.orgresearchgate.netorganic-chemistry.org This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), followed by radical-induced decarboxylation to generate the C2 radical. This radical could then be trapped by a hydrogen atom donor to yield this compound or by other radical trapping agents to introduce different functional groups.

While specific studies on the radical reactions of this compound are not documented, the general principles of radical chemistry suggest that this compound could undergo such transformations at the C2 position under appropriate conditions.

Reactivity of the 3-Fluoro-2-methylphenyl Moiety

The reactivity of the 3-fluoro-2-methylphenyl group in this compound is influenced by the electronic properties and steric effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, acts as a deactivating group for electrophilic aromatic substitution but can serve as a leaving group in nucleophilic aromatic substitution, particularly when activated by other electron-withdrawing groups. masterorganicchemistry.comyoutube.com The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The 1,3-dioxolane group, an acetal, can also influence the regioselectivity of reactions.

The presence of both an activating methyl group and a deactivating fluorine atom on the phenyl ring of this compound leads to specific regiochemical outcomes in electrophilic aromatic substitution reactions. While no specific studies on the halogenation or nitration of this exact compound were found, the principles of electrophilic aromatic substitution on similarly substituted rings can be applied.

Nitration: The nitration of related compounds like 2-(trifluoromethyl)-1,3-benzothiazole has been studied. researchgate.net In the case of this compound, the directing effects of the methyl and fluoro groups would compete. The methyl group directs ortho and para, while the fluoro group directs ortho and para but deactivates the ring. The positions ortho to the methyl group are C1 and C3. The position para to the methyl group is C5. The positions ortho to the fluoro group are C2 and C4. The position para to the fluoro group is C6. The combined directing effects would likely favor substitution at the positions activated by the methyl group and not strongly deactivated by the fluorine.

Halogenation: Halogenated compounds are significant in organic synthesis, serving as intermediates for a variety of transformations. scbt.com The halogenation of this compound would follow similar regioselectivity principles as nitration. For instance, bromination of related benzothiazoles has been investigated. researchgate.net

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C4 | Ortho to Fluoro, Meta to Methyl | Less favored |

| C5 | Para to Methyl, Meta to Fluoro | Potentially favored |

| C6 | Ortho to Methyl, Para to Fluoro | Highly favored |

This table is a predictive model based on general principles of electrophilic aromatic substitution and may not reflect experimental outcomes.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, where the fluorine acts as a leaving group. nih.gov This reaction is particularly efficient when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.comnih.gov In this compound, the fluorine atom can be displaced by a nucleophile, although the presence of the electron-donating methyl group may reduce the reactivity compared to rings with strongly electron-withdrawing substituents.

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles demonstrates the displacement of the fluorine atom. researchgate.net This highlights the potential for the fluorine in this compound to be substituted, although likely under more forcing conditions due to the lack of a strong activating group like a nitro group.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. The 1,3-dioxolane group can act as a DMG, directing lithiation to the adjacent C2 position. However, the presence of the fluoro and methyl groups introduces other potential sites for lithiation.

In a related system, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium (B86547) occurred regioselectively at the position ortho to both chlorine atoms, indicating that the combined directing effect of the two chloro groups was stronger than that of the dioxolane. arkat-usa.org However, when a more complexing amine ligand was added, deprotonation occurred adjacent to the fluorine atom. arkat-usa.org This demonstrates that the regioselectivity of lithiation can be tuned by the reaction conditions.

For this compound, lithiation could potentially occur at the C2 position directed by the dioxolane, or at the C4 position activated by the fluorine atom. The steric hindrance from the methyl group might disfavor lithiation at the C2 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.orgtcichemicals.com A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters. The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org Ligand-free Suzuki reactions of halogenated pyridines have been reported in aqueous media. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups. nih.gov A halogenated derivative of the title compound could be coupled with various organostannanes. The catalyst system often consists of a palladium source and a phosphine (B1218219) ligand. harvard.edu

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.org A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govlibretexts.org It is a reliable method for the formation of C(sp²)-C(sp) bonds and is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org A halogenated derivative of the title compound could be reacted with terminal alkynes to synthesize arylalkynes.

Interactive Table: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl, Vinylarene |

| Stille | Organotin compound | Pd catalyst, Ligand | Biaryl, Vinylarene |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Beyond the classic named cross-coupling reactions, other strategies exist for forming aryl-aryl bonds. The Suzuki-Miyaura reaction is a prominent method for this transformation. tcichemicals.com For instance, the coupling of pentafluorophenylboronic acid with aryl halides has been achieved under specific catalytic conditions. researchgate.net

Furthermore, the synthesis of alkyl aryl ethers can be achieved through reactions of phenols with alcohols using reagents like PhenoFluor, offering an alternative to traditional cross-coupling methods for C-O bond formation. nih.gov While not a direct aryl-aryl bond formation, it highlights the diverse reactivity of fluorinated aromatic compounds.

Derivatization and Analogue Synthesis

Introduction of Additional Functional Groups

No specific studies detailing the direct introduction of additional functional groups onto the this compound scaffold have been identified. Research focusing on the reactivity of the fluoro or methyl substituents on the phenyl ring, or reactions involving the dioxolane ring of this particular compound, is not currently available.

Synthesis of Chiral Analogues

Information regarding the synthesis of chiral analogues from this compound is not present in the surveyed literature. Methodologies for achieving enantioselective or diastereoselective transformations to create chiral derivatives of this compound have not been reported.

Structure Reactivity Relationship Srr Studies

Influence of the Fluorine Atom on Reactivity and Electronic Properties

The presence and position of the fluorine and methyl substituents on the phenyl ring significantly modulate the electron density distribution and steric environment of the entire molecule.

The electronic character of the phenyl ring is influenced by the opposing effects of the fluoro and methyl substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.org Conversely, the methyl group is an electron-donating group (+I effect), which activates the ring. lumenlearning.com In the case of 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane, the fluorine at the meta position and the methyl group at the ortho position to the dioxolane substituent create a complex electronic environment.

The fluorine atom's -I effect decreases the electron density of the phenyl ring, making it less susceptible to electrophilic attack. The methyl group's +I effect partially counteracts this by donating electron density. This push-pull dynamic influences the stability of the dioxolane ring. The dioxolane ring itself is an acetal (B89532), which is susceptible to hydrolysis under acidic conditions. The electron-withdrawing nature of the fluorinated phenyl ring can influence the stability of the carbocation intermediate formed during the hydrolysis of the acetal, thereby affecting the rate of this reaction. Generally, electron-withdrawing groups on the aromatic ring can destabilize the carbocation intermediate, potentially slowing down the hydrolysis of the acetal.

| Substituent | Position (relative to dioxolane) | Electronic Effect | Impact on Phenyl Ring |

| Fluorine | 3- (meta) | -I (Inductive), +M (Mesomeric/Resonance) | Deactivating (overall) |

| Methyl | 2- (ortho) | +I (Inductive), Hyperconjugation | Activating |

The methyl group at the ortho position to the dioxolane substituent introduces significant steric hindrance. This steric bulk can impede the approach of reactants to both the dioxolane ring and the adjacent phenyl ring carbons. For reactions involving the dioxolane moiety, such as hydrolysis or other transformations at the acetal carbon, the ortho-methyl group can sterically shield this position, potentially reducing the reaction rate compared to an unsubstituted analogue. khanacademy.org

Furthermore, in reactions involving the aromatic ring, such as further electrophilic substitution, the ortho-methyl group can direct incoming electrophiles to the less hindered para position relative to itself, although the electronic directing effects of all substituents must be considered.

Comparative Reactivity with Unsubstituted and Variably Substituted Analogues

To better understand the reactivity of this compound, it is useful to compare it with related compounds.

The nature of the halogen substituent on the phenyl ring has a pronounced effect on the reactivity. Halogens are deactivating groups in electrophilic aromatic substitution, with the deactivating effect increasing down the group (F < Cl < Br < I). minia.edu.eg This is due to the dominance of their electron-withdrawing inductive effect over their electron-donating resonance effect.

In the context of the dioxolane's stability and reactivity, replacing fluorine with chlorine or bromine at the 3-position would alter the electronic landscape. While all halogens are deactivating, the extent of this deactivation varies.

| Analogue | Halogen | Electronegativity | Inductive Effect (-I) | Reactivity in Electrophilic Aromatic Substitution |

| 2-(3-Fluoro -2-methylphenyl)-1,3-dioxolane | F | 3.98 | Strong | Highest among halogens |

| 2-(3-Chloro -2-methylphenyl)-1,3-dioxolane | Cl | 3.16 | Moderate | Intermediate |

| 2-(3-Bromo -2-methylphenyl)-1,3-dioxolane | Br | 2.96 | Weaker | Lowest among these halogens |

This trend suggests that the phenyl ring in the fluoro-substituted compound is the most reactive towards electrophiles among these halogenated analogues, although still less reactive than the unsubstituted phenyl derivative.

The specific placement of the fluoro and methyl groups on the phenyl ring leads to isomers with distinct reactivity profiles. The electronic and steric environments are altered, which in turn affects the molecule's chemical behavior. For instance, moving the methyl group from the ortho to the para position would significantly reduce the steric hindrance around the dioxolane ring.

| Isomer | Key Difference | Expected Impact on Reactivity |

| This compound | Methyl group is ortho to the dioxolane. | High steric hindrance at the reaction center. |

| 2-(3-Fluoro-4-methylphenyl)-1,3-dioxolane | Methyl group is para to the dioxolane. | Reduced steric hindrance at the dioxolane. The electronic effect of the para-methyl group will be more pronounced at the acetal carbon. |

| 2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane | Fluorine is para and methyl is meta to the dioxolane. | Different electronic distribution on the phenyl ring affecting dioxolane stability and aromatic substitution patterns. |

These variations in substituent positions can lead to different rates of reaction, for example, in the acid-catalyzed hydrolysis of the dioxolane ring or in aromatic substitution reactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their measured reactivity in a particular transformation. For a series of substituted 2-phenyl-1,3-dioxolanes, a QSRR model could be developed to predict their reactivity, for instance, in hydrolysis.

Such a model for this compound and its analogues would typically involve descriptors for:

Electronic Effects: Hammett constants (σ) for the substituents on the phenyl ring would quantify their electron-donating or -withdrawing properties.

Steric Effects: Taft steric parameters (Es) could be used to quantify the steric hindrance caused by substituents, particularly those in the ortho position like the methyl group.

A general QSRR equation might take the form:

log(k) = ρσ + δEs + c

where 'k' is the reaction rate constant, 'ρ' represents the sensitivity of the reaction to electronic effects, and 'δ' is the sensitivity to steric effects. By studying a series of related compounds, the values of ρ and δ can be determined, providing insight into the reaction mechanism. For acetal hydrolysis, a positive ρ value would indicate that electron-withdrawing groups accelerate the reaction by stabilizing the transition state. nih.gov

Derivation of Predictive Models for Reaction Outcomes

Predictive models for the reaction outcomes of this compound, particularly in reactions such as hydrolysis, are typically derived from quantitative structure-activity relationship (QSAR) studies. These models mathematically correlate the structural or physicochemical properties of a series of related compounds with their observed reactivity.

A common approach involves the development of a linear free-energy relationship (LFER), such as the Hammett equation, to model how substituents on the phenyl ring influence reaction rates. For the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes, the reaction proceeds through a mechanism involving the protonation of one of the dioxolane oxygen atoms, followed by the rate-determining cleavage of the C-O bond to form a resonance-stabilized carboxonium ion intermediate. The stability of this intermediate is highly sensitive to the electronic effects of the substituents on the phenyl ring.

A predictive model for the hydrolysis of a series of substituted 2-phenyl-1,3-dioxolanes can be expressed by the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the reaction of the unsubstituted (phenyl) derivative.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the hydrolysis of benzylidene acetals, a reaction analogous to the hydrolysis of 2-aryl-1,3-dioxolanes, a ρ value of approximately -4.06 has been reported. researchgate.net The negative sign of ρ indicates that the reaction is accelerated by electron-donating groups, which stabilize the developing positive charge in the transition state leading to the carboxonium ion. The large magnitude of ρ signifies a high sensitivity of the reaction to the electronic nature of the substituents.

Using this information, a predictive model for the relative hydrolysis rate of this compound can be established. By determining the appropriate substituent constants (σ) for the 3-fluoro and 2-methyl groups, one can estimate the reaction rate constant relative to the unsubstituted compound.

Interactive Data Table: Hypothetical Predictive Model for Hydrolysis of Substituted 2-Phenyl-1,3-dioxolanes

The following table illustrates how a predictive model could be used to estimate the relative hydrolysis rates of various substituted 2-phenyl-1,3-dioxolanes based on a hypothetical reaction series with a ρ value of -4.06.

| Substituent (X) | σ (Sigma) Value | Predicted log(kₓ/k₀) | Predicted Relative Rate (kₓ/k₀) |

| H | 0.00 | 0.00 | 1 |

| 4-Methoxy | -0.27 | 1.10 | 12.6 |

| 4-Methyl | -0.17 | 0.69 | 4.9 |

| 3-Fluoro-2-methyl | ~0.27 * | -1.10 | 0.08 |

| 4-Chloro | 0.23 | -0.93 | 0.12 |

| 3-Nitro | 0.71 | -2.88 | 0.001 |

| 4-Nitro | 0.78 | -3.17 | 0.0007 |

*The σ value for the 3-fluoro-2-methyl substitution pattern is an approximation based on the additive nature of substituent constants. The actual value may deviate due to steric and electronic interactions between the adjacent substituents.

Correlations with Hammett Parameters or Other Electronic Descriptors

The reactivity of this compound can be directly correlated with Hammett parameters (σ) and other electronic descriptors that quantify the electron-donating or electron-withdrawing nature of the substituents.

The Hammett substituent constant, σ, is a measure of the electronic influence of a substituent in the meta or para position of a benzene ring. For the 3-fluoro and 2-methyl substituents in the target molecule, we must consider their individual contributions.